molecular formula CH6ClN3O B021793 Semicarbazide hydrochloride CAS No. 563-41-7

Semicarbazide hydrochloride

Cat. No. B021793
CAS RN: 563-41-7
M. Wt: 111.53 g/mol
InChI Key: XHQYBDSXTDXSHY-UHFFFAOYSA-N
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Description

Semicarbazide hydrochloride is a chemical compound utilized in various scientific applications, including acting as an absorbing reagent for atmospheric sulphur dioxide fixation due to its high absorption efficiency, non-toxicity, and availability in a pure form. Its role extends to environmental analyses where it aids in the determination of sulphur dioxide levels through spectrophotometry (M. Sunita & V. Gupta, 1988).

Synthesis Analysis

Research on semicarbazide hydrochloride includes studies on its molecular interactions in aqueous solutions, highlighting its behavior in various conditions. These studies provide insights into the solute-solvent interactions, which are crucial for understanding its chemical properties and potential applications (Ankita, D. Chand, & A. Nain, 2020).

Molecular Structure Analysis

The molecular structure and thermal decomposition mechanism of semicarbazide hydrochloride have been elucidated through techniques such as x-ray single-crystal diffraction analysis, element analysis, and FT-IR technique. The compound is characterized by an orthorhombic system, with specific unit cell parameters that define its crystallographic structure (Ma Gui, 2003).

Chemical Reactions and Properties

Semicarbazide hydrochloride undergoes various chemical reactions, including condensation with α,β-unsaturated ketones of the ferrocene series, leading to the formation of carbamoyl- and thiocarbamoyl(ferrocenyl)-dihydropyrazoles. These reactions demonstrate its reactivity and potential for synthesis in organic chemistry (T. Klimova, E. Klimova, M. M. García, J. M. M. Stivalet, & L. Ramı́rez, 2001).

Physical Properties Analysis

Studies on semicarbazide hydrochloride's physical properties, such as its interactions with micelles and the thermal amplitude changes in its molecular cations at different temperatures, provide insight into its behavior in various environments. This knowledge is essential for its application in fields like pharmaceuticals, where the distribution and biological activity are influenced by its physical properties (M. Srinivasan, H. Bhat, & P. Narayanan, 1992).

Scientific Research Applications

  • Neurological Research : SCZ blocks the hypnotic activity of melatonin, suggesting its involvement in the GABAergic system (Wang et al., 2002).

  • Chemical Reactions : In the field of chemistry, SCZ effectively reduces peroxide products from olefin ozonolysis, forming carboxylic acids and their derivatives. This occurs particularly in water, which favors the formation of nitrogen-containing organic compounds (Ishmuratov et al., 2014).

  • Biophysical Studies : SCZ affects the aggregation of the tropocollagen macromolecule, with specific binding to the collagen molecule affecting aggregation at certain temperatures (Convy & Wynn, 1967).

  • Biological Effects on Bone Structure : It induces significant changes in skeletal tissues, which can be useful in studies of experimental osteolathyrism (Ramos et al., 2012).

  • Environmental Science : SCZ is an efficient, non-toxic reagent for atmospheric sulphur dioxide fixation, with successful application in environmental samples (Sunita & Gupta, 1988).

  • Endocrinology : It can cause morphological changes in the endocrine pancreas, potentially affecting its function (Cabrita et al., 2007).

  • Drug Interaction Studies : SCZ exhibits strong solute-solvent interactions in various solutions, indicating potential implications for drug delivery and drug-drug interactions (Ankita et al., 2020).

  • Genotoxicity Studies : It does not appear to be genotoxic in vivo, as shown by tests in mice (Abramsson-Zetterberg & Svensson, 2005).

  • Analytical Chemistry : SCZ is used in developing detection methods, like the HPLC-FLD method for detecting semicarbazide in food samples (Wang & Chan, 2016).

  • Toxicological Studies : Subchronic exposure to SCZ causes toxicological effects primarily in bone, cartilage, and the aorta (Takahashi et al., 2009).

Safety And Hazards

Semicarbazide hydrochloride is toxic if swallowed and causes severe skin burns and eye damage. It is suspected of damaging fertility or the unborn child and may cause damage to organs (Bone) through prolonged or repeated exposure if swallowed .

Future Directions

To reduce the content of semicarbazide in the environment, the key is to control the use of nitrofurazone as the banned drug effectively. Meanwhile, the toxicity data should be supplemented to reveal its toxic mechanism .

properties

IUPAC Name

aminourea;hydrochloride
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InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H
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InChI Key

XHQYBDSXTDXSHY-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)NN.Cl
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Molecular Formula

CH5N3O.ClH, CH6ClN3O
Record name SEMICARBAZIDE HYDROCHLORIDE
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Related CAS

57-56-7 (Parent)
Record name Semicarbazide hydrochloride
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DSSTOX Substance ID

DTXSID4020244
Record name Semicarbazide hydrochloride
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Molecular Weight

111.53 g/mol
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Physical Description

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998), White solid; [Hawley] White powder; [MSDSonline]
Record name SEMICARBAZIDE HYDROCHLORIDE
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Boiling Point

347 to 365 °F at 760 mmHg DECOMPOSES (NTP, 1992)
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Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether, Insoluble in absolute alcohol, In water, 1X10+6 mg/L at 25 °C /Estimated/
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Vapor Pressure

0.13 [mmHg], 0.13 mm Hg at 25 °C /Estimated/
Record name Semicarbazide hydrochloride
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Mechanism of Action

Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/
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Product Name

Semicarbazide hydrochloride

Color/Form

Prisms from dilute alcohol, White crystals

CAS RN

563-41-7; 18396-65-1, 563-41-7
Record name SEMICARBAZIDE HYDROCHLORIDE
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Record name Aminourea hydrochloride
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Record name Semicarbazide hydrochloride
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Melting Point

342 to 347 °F decomposes at 347-365 °F (EPA, 1998), 175-185 °C /decomposes/, MP: 96 °C /Base/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,580
Citations
M Takahashi, M Yoshida, K Inoue, T Morikawa… - Food and chemical …, 2014 - Elsevier
We performed a combined study to determine the chronic toxicity and carcinogenicity of semicarbazide hydrochloride (SEM-HCl). Male and female Wistar Hannover GALAS rats were …
Number of citations: 35 www.sciencedirect.com
Y Xie, P Li, J Zhang, H Wang, H Qian, W Yao - Spectrochimica Acta Part A …, 2013 - Elsevier
… , whose metabolites of biurea and semicarbazide hydrochloride are reaction products during … of azodicarbonamide, biurea, and semicarbazide hydrochloride have been studied, and …
Number of citations: 42 www.sciencedirect.com
M Nardelli, G Fava, G Giraldi - Acta Crystallographica, 1965 - scripts.iucr.org
The crystal structure of semicarbazide hydrochloride (space group P212121) has been solved and refined by three-dimensional Fourier methods. The organic ion is not planar" the-NH+ …
Number of citations: 25 scripts.iucr.org
M Takahashi, M Yoshida, K Inoue, T Morikawa… - Food and chemical …, 2009 - Elsevier
A ninety-day toxicity study of semicarbazide hydrochloride (SEM-HCl) was conducted in male and female Wistar Hannover GALAS rats fed diet containing the compound at …
Number of citations: 14 www.sciencedirect.com
V Marković, MD Joksović - Green Chemistry, 2015 - pubs.rsc.org
… Then, we applied semicarbazide hydrochloride (SC·HCl) instead of thiosemicarbazide and the yield of ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1) reached 95% after 2 h of gentle …
Number of citations: 40 pubs.rsc.org
Q Majid, Richu, H Singh, A Bandral… - Journal of Chemical & …, 2022 - ACS Publications
… interactions of semicarbazide hydrochloride and domiphen … bromide and semicarbazide hydrochloride in maline is of … of domiphen bromide and semicarbazide hydrochloride in the …
Number of citations: 3 pubs.acs.org
J Gupta, AK Nain - The Journal of Chemical Thermodynamics, 2020 - Elsevier
… Semicarbazide hydrochloride, used to monitor illegal … in aqueous solutions of semicarbazide hydrochloride by measuring … in aqueous-semicarbazide hydrochloride (1 wt% and 2 wt% …
Number of citations: 12 www.sciencedirect.com
SV Raja, GA Savariraj, DN Sathyanarayana - 1979 - nopr.niscpr.res.in
Materials and Methods Semicarbazide was obtained using Campbell's procedure 2 and was recrystallized from absolute ethanol. SCHCl was a BDR reagent and it was purified by …
Number of citations: 10 nopr.niscpr.res.in
H Wang, Y Ouyang, W Zou, X Deng, H Luo, X Liu… - Journal of Power …, 2022 - Elsevier
… Herein, we introduce a Lewis base semicarbazide hydrochloride (SH) to the first-step PbI 2 film, which can suppress the photoinduced decomposition of excessive PbI 2 after long-term …
Number of citations: 4 www.sciencedirect.com
A Bandral, H Singh, Q Majid, P Rajput… - The Journal of Chemical …, 2024 - Elsevier
… aqueous mixtures of semicarbazide hydrochloride at distinct … Further, the drug chosen is semicarbazide hydrochloride … /diglycine and semicarbazide hydrochloride in binary aqueous …
Number of citations: 0 www.sciencedirect.com

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